molecular formula C10H5ClF3N B056677 4-Chloro-7-(trifluoromethyl)quinoline CAS No. 346-55-4

4-Chloro-7-(trifluoromethyl)quinoline

Cat. No. B056677
CAS RN: 346-55-4
M. Wt: 231.6 g/mol
InChI Key: LLRQVSZVVAKRJA-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 4-chloro-7-(trifluoromethyl)quinoline involves base-mediated reactions of ortho-nitroaryl chlorides and fluorides with nitroalkanes, followed by an oxidative Nef reaction to yield aryl ketones. This method leads to the compound as an intermediate in the synthesis of various agents, highlighting its importance in chemical synthesis (Reid & Runge, 1990).

Molecular Structure Analysis The molecular structure of related quinoline derivatives has been elucidated through various techniques, including X-ray powder diffraction, indicating the conformation and crystal packing influenced by non-covalent interactions (Ghosh et al., 2020).

Chemical Reactions and Properties The chemical properties of 4-chloro-7-(trifluoromethyl)quinoline derivatives, including their reactivity and interaction patterns, have been studied, revealing insights into their chemical behavior and potential as building blocks for further chemical synthesis (Rahmani & Darehkordi, 2018).

Physical Properties Analysis The physical properties of these compounds, such as melting points, boiling points, and solubility, are crucial for their application in various fields of chemistry and material science. However, specific details on the physical properties of 4-chloro-7-(trifluoromethyl)quinoline itself are not directly available from the reviewed literature.

Chemical Properties Analysis Chemical properties, including acidity, basicity, and reactivity towards different chemical reagents, are defined by the functional groups present in the molecule and its overall molecular structure. The introduction of the trifluoromethyl group at specific positions on the quinoline ring influences these properties significantly, offering unique reactivity profiles suitable for targeted chemical synthesis and applications (Takano et al., 2004).

Scientific Research Applications

  • Bioimaging and Pharmaceutical Agents :

    • Quinoline derivatives, like 4-Chloro-7-(trifluoromethyl)quinoline, are used extensively in pharmaceuticals and bioimaging. Notably, they show strong intramolecular charge-transfer fluorescence, useful for live-cell imaging. Some derivatives specifically target the Golgi apparatus in various cell lines, making them valuable for bioimaging applications (Chen et al., 2019).
  • Anticancer Activity :

    • Certain derivatives have demonstrated significant anticancer activity. They have been tested for effects on cellular viability against various carcinoma cell lines, showing potential as novel anticancer agents (Bhatt et al., 2015).
  • Insecticidal Properties :

    • 4-Chloro-7-(trifluoromethyl)quinoline derivatives have been evaluated for insecticidal and antifeedant activities, particularly against pests like Spodoptera frugiperda. Some compounds have shown promising results, indicating potential for development into insecticide products (Rosado-Solano et al., 2019).
  • Diverse Pharmacological Profiles :

    • This compound and its derivatives have shown a range of pharmacological activities, including antimalarial, anti-HIV, anticancer, and others, making it a significant scaffold in medicinal chemistry (El-Azzouny et al., 2020).
  • Antimicrobial Activities :

    • Novel quinoline derivatives containing 4-Chloro-7-(trifluoromethyl)quinoline have been synthesized and shown to possess good antimicrobial activity against various strains, comparable to standard drugs (Eswaran et al., 2009).
  • Corrosion Inhibition :

    • In industrial applications, derivatives of 4-Chloro-7-(trifluoromethyl)quinoline have been used as corrosion inhibitors for mild steel in acidic media, demonstrating effectiveness in protecting metal surfaces (Hebbar et al., 2020).
  • Alzheimer's Disease Research :

    • Certain quinoline compounds have been studied for their effects in models of Alzheimer's disease, showing potential for the prevention of cognitive deficits and anxiety, as well as possessing antioxidant properties (Pinz et al., 2018).

Safety And Hazards

Safety information indicates that 4-Chloro-7-(trifluoromethyl)quinoline may cause skin and eye irritation, and may be harmful if inhaled . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

4-chloro-7-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-8-3-4-15-9-5-6(10(12,13)14)1-2-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRQVSZVVAKRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188170
Record name 4-Chloro-7-(trifluoromethyl)quinoline
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Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-(trifluoromethyl)quinoline

CAS RN

346-55-4
Record name 4-Chloro-7-(trifluoromethyl)quinoline
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Record name 4-Chloro-7-(trifluoromethyl)quinoline
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Record name 346-55-4
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Record name 4-Chloro-7-(trifluoromethyl)quinoline
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Record name 4-chloro-7-(trifluoromethyl)quinoline
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Synthesis routes and methods

Procedure details

A solution of 4-hydroxy-7-trifluoromethylquinoline (1 g) in dichloromethane (10 mL) and POCl3 (1 mL) was refluxed for half an hour. Then the reaction mixture was quenched with water (80 mL) and sodium bicarbonate to pH 7. The aqueous solution was extracted with dichloromethane (2×60 mL). The organic layers were combined, dried, evaporated to give 4-chloro-7-trifluoromethylquinoline. LCMS: ret. time: 31.51 min.; purity: 100%; MS (m/e): 232 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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